3,4-Dihydroxybenzene-1,2-dicarbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
67326-54-9 |
|---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
3,4-dihydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H4N2O2/c9-3-5-1-2-7(11)8(12)6(5)4-10/h1-2,11-12H |
InChI Key |
PJQGGXAXCDYGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C#N)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dihydroxybenzene 1,2 Dicarbonitrile
Established Synthetic Pathways for the Core Structure
The traditional synthesis of 3,4-Dihydroxybenzene-1,2-dicarbonitrile often involves a multi-step approach starting from readily available catechol derivatives. The core strategy typically includes the protection of the reactive hydroxyl groups, followed by the introduction of the nitrile functionalities.
Precursor Synthesis and Intermediate Transformations
A common precursor for the synthesis of dihydroxy-substituted phthalonitriles is a protected catechol. For instance, catechol can be reacted with a suitable protecting group to prevent unwanted side reactions during subsequent functionalization steps. Following protection, the aromatic ring is typically halogenated, often with bromine, to introduce leaving groups at the desired positions for the subsequent cyanation reaction.
An analogous and well-documented synthesis is that of 4,5-dihydroxyphthalonitrile (B1300168), which provides a blueprint for the synthesis of its 3,4-isomer. This process begins with the protection of catechol's hydroxyl groups. The protected catechol is then subjected to bromination to yield a dibrominated intermediate. This intermediate is the direct precursor for the introduction of the nitrile groups.
Another relevant precursor is 3,4-dihydroxybenzaldehyde, which can be converted to 3,4-dihydroxybenzonitrile (B93048). This transformation can be achieved through a reaction with hydroxylamine-O-sulfonic acid. google.com While this yields a mononitrile, further functionalization of the aromatic ring would be necessary to introduce the second nitrile group. Similarly, vanillin (B372448) can be used as a starting material to produce 3,4-dihydroxybenzonitrile through demethylation and subsequent reactions. organic-chemistry.orggoogle.com
The synthesis of 3,4-dihydroxyphthalic acid is another potential route, as this intermediate can then be converted to the corresponding dinitrile. google.com Biocatalytic methods for the production of 3,4-dihydroxyphthalic acid from phthalic acid using microorganisms have been explored. google.com
Condensation Reactions in Phthalonitrile (B49051) Synthesis
The introduction of the two adjacent nitrile groups is a critical step in the synthesis of phthalonitriles. A widely employed method is the Rosenmund-von Braun reaction, which involves the cyanation of aryl halides using a cyanide source, typically copper(I) cyanide. This reaction is applicable to the dibrominated catechol derivatives mentioned previously.
Palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile alternative. nih.govgoogle.comresearchgate.netmdpi.comworldscientific.com This method often offers milder reaction conditions and broader functional group tolerance compared to the traditional copper-mediated reactions. Various palladium catalysts and ligands can be employed to achieve efficient conversion of dihalo-dihydroxybenzene precursors to the desired dinitrile.
The direct conversion of phthalic acids or their derivatives (anhydrides, imides, amides) to phthalonitriles is another established pathway. google.com This typically involves high-temperature reactions with ammonia (B1221849) in the presence of a catalyst. google.com For instance, phthalic anhydride (B1165640) can be converted to phthalonitrile in a one-step synthesis using ammonia and air over a multicomponent catalyst. google.com
Novel Approaches and High-Yielding Protocols
Research into the synthesis of phthalonitriles continues to evolve, with a focus on developing more efficient, selective, and sustainable methods.
Diels-Alder Reactions and Regioselectivity Control in Analogous Systems
The Diels-Alder reaction offers a powerful tool for the construction of substituted benzene (B151609) rings, and by extension, phthalonitriles. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can, in principle, be utilized to construct the core structure of this compound. The regioselectivity of the Diels-Alder reaction is a crucial aspect, as it determines the substitution pattern of the resulting cyclic product. masterorganicchemistry.comresearchgate.net The electronic properties of the substituents on both the diene and the dienophile govern the orientation of the addition. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. By carefully selecting the diene and a dienophile containing the nitrile precursors, it is possible to control the regiochemical outcome and synthesize specifically substituted phthalonitriles. While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the general principles of Diels-Alder regioselectivity suggest its potential as a synthetic strategy.
Oxidative and Reductive Transformations in Synthesis
Oxidative and reductive reactions play a key role in various stages of synthesizing this compound and its precursors. For instance, the oxidation of catechols to quinones is a well-known transformation that can be relevant in certain synthetic routes. chemistrysteps.comwikipedia.orgnih.govbiomedres.us
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgyoutube.comorganic-chemistry.orglscollege.ac.inresearchgate.net While not directly leading to the dinitrile, this reaction could be employed in the synthesis of amino-substituted precursors that are subsequently converted to nitriles via reactions like the Sandmeyer reaction. masterorganicchemistry.comwikipedia.orgnih.govnih.govresearchgate.net The Sandmeyer reaction allows for the conversion of an aryl amino group into a nitrile group via a diazonium salt intermediate, using a copper(I) cyanide reagent. masterorganicchemistry.comwikipedia.orgnih.govnih.govresearchgate.net This could be a viable strategy if a 3,4-diaminobenzene-1,2-dicarbonitrile precursor were accessible.
Green Chemistry Principles in the Synthesis of Dihydroxybenzenedicarbonitriles
The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals to minimize environmental impact and enhance sustainability. In the context of dihydroxybenzenedicarbonitrile synthesis, several green approaches are being explored.
Biocatalysis offers a promising avenue for the synthesis of catechol precursors. nih.govgoogle.comresearchgate.netwikipedia.orgcrdeepjournal.org The use of microorganisms or isolated enzymes can enable the synthesis of functionalized catechols from renewable feedstocks under mild conditions, reducing the reliance on harsh chemical reagents. nih.govgoogle.comresearchgate.netwikipedia.orgcrdeepjournal.org
The use of greener solvents and reaction conditions is another key aspect of sustainable synthesis. google.com This includes the exploration of water as a solvent, the use of ionic liquids, and the development of solvent-free reaction protocols. biomedres.uswikipedia.orgcdnsciencepub.com Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the preparation of phthalonitriles, often with reduced energy consumption. mdpi.comwikipedia.org
Catalytic methods , particularly those employing highly efficient and recyclable catalysts, are central to green synthesis. The use of palladium catalysts for cyanation reactions, for example, allows for lower catalyst loadings and milder conditions compared to stoichiometric copper cyanide. Furthermore, the development of heterogeneous catalysts can simplify product purification and catalyst recovery.
Atom economy is a fundamental principle of green chemistry that encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like the Diels-Alder cycloaddition are inherently atom-economical.
Below is a table summarizing some of the key synthetic strategies and their relevance to the principles of green chemistry.
| Synthetic Strategy | Key Features | Green Chemistry Aspects |
| Rosenmund-von Braun Reaction | Cyanation of aryl halides using CuCN. | Use of stoichiometric and toxic copper salts. |
| Palladium-Catalyzed Cyanation | Cyanation of aryl halides using a palladium catalyst. | Milder reaction conditions, lower catalyst loading, broader functional group tolerance. |
| Synthesis from Phthalic Anhydride | High-temperature reaction with ammonia and a catalyst. | Can be a one-step process, but often requires harsh conditions. |
| Diels-Alder Reaction | [4+2] cycloaddition to form the benzene ring. | High atom economy. |
| Biocatalysis | Use of enzymes or microorganisms for precursor synthesis. | Mild reaction conditions, use of renewable feedstocks, high selectivity. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, potential for lower energy consumption. |
| Solvent-Free Synthesis | Reactions conducted without a solvent. | Reduces solvent waste and simplifies purification. |
| Use of Ionic Liquids | Use of non-volatile salts as reaction media. | Potential for catalyst recycling and reduced solvent emissions. |
Derivatization Strategies and Functional Group Transformations
Chemical Transformations of Hydroxyl Groups
The two phenolic hydroxyl groups are nucleophilic and acidic, making them prime targets for a range of derivatization reactions. These transformations are crucial for modifying the compound's solubility, electronic properties, and steric profile.
The conversion of the hydroxyl groups to ethers, via alkylation, is a common and effective derivatization strategy. This reaction typically involves deprotonation of the hydroxyl groups with a base, followed by nucleophilic attack on an alkyl halide. 4,5-dihydroxyphthalonitrile (B1300168) serves as a convenient starting material for the preparation of various 4,5-dialkoxyphthalonitriles. researchgate.net The choice of base and solvent is critical for achieving high yields and, in some cases, regioselectivity, particularly when only one of the two hydroxyl groups is targeted. nih.gov
Common alkylating agents include simple alkyl halides, such as methyl iodide or ethyl bromide, as well as more complex electrophiles. The reaction is frequently carried out in the presence of an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. nih.gov
Table 1: Examples of Alkylation and Etherification Reactions
| Reactant | Reagents | Product |
|---|---|---|
| 3,4-Dihydroxybenzene-1,2-dicarbonitrile | Methyl Iodide (CH₃I), K₂CO₃ | 3,4-Dimethoxybenzene-1,2-dicarbonitrile |
| This compound | Ethyl Bromide (CH₃CH₂Br), K₂CO₃ | 3,4-Diethoxybenzene-1,2-dicarbonitrile |
| This compound | Benzyl Bromide (BnBr), K₂CO₃ | 3,4-Bis(benzyloxy)benzene-1,2-dicarbonitrile |
Esterification is another key transformation of the hydroxyl groups, typically achieved by reaction with acylating agents such as acid chlorides or acid anhydrides. google.com These reactions convert the phenolic groups into esters, which can alter the molecule's electronic properties and serve as protecting groups. The reaction can be catalyzed by either an acid or a base. google.com Sequential esterification using different acid anhydrides can lead to the synthesis of unsymmetrical diesters. google.com
Acylation can be performed using a variety of reagents to introduce different ester functionalities. This process is often used to enhance the lipophilicity of the molecule or to introduce specific functionalities for further reactions.
Table 2: Examples of Esterification and Acylation Reactions
| Reactant | Reagents | Product |
|---|---|---|
| This compound | Acetic Anhydride (B1165640) ((CH₃CO)₂O), Pyridine | 3,4-Diacetoxybenzene-1,2-dicarbonitrile |
| This compound | Benzoyl Chloride (PhCOCl), Pyridine | 3,4-Dibenzoyloxybenzene-1,2-dicarbonitrile |
Reactions Involving Nitrile Functionalities
The two nitrile groups on the aromatic ring are highly versatile and can undergo a range of transformations. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org
Nitriles readily react with a variety of nucleophiles. wikipedia.org One of the most common reactions is hydrolysis, which can be catalyzed by either acid or base, to initially form an amide, followed by further hydrolysis to a carboxylic acid. libretexts.orgopenstax.orgchemistrysteps.comebsco.com This transformation converts the dinitrile into a diacid, significantly altering the molecule's chemical properties.
Another important class of nucleophilic addition involves organometallic reagents, such as Grignard reagents. These reagents add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.orgopenstax.orglibretexts.org This reaction provides a powerful method for forming new carbon-carbon bonds.
Table 3: Examples of Nucleophilic Additions to Nitrile Groups
| Reaction Type | Reagents | Intermediate/Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Phthalic acid derivative (diacid) |
| Grignard Reaction | 1. Alkyl-MgBr; 2. H₃O⁺ | Diketone derivative |
The nitrile groups can be selectively reduced to primary amines or aldehydes depending on the reducing agent employed. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce nitriles to primary amines. libretexts.orgopenstax.orgebsco.comlibretexts.org This reaction proceeds through the nucleophilic addition of two hydride ions. openstax.orgchemistrysteps.com
For a more controlled reduction, milder and sterically hindered reagents like diisobutylaluminium hydride (DIBAL-H) can be used. DIBAL-H reduces nitriles to an intermediate imine, which is then hydrolyzed upon aqueous workup to yield an aldehyde. chemistrysteps.comchemistrysteps.com Catalytic hydrogenation, using catalysts like Raney Nickel or Palladium on carbon, also serves as an effective method for reducing nitriles to primary amines and can offer selectivity in the presence of other reducible functional groups. researchgate.net
While direct oxidation of the nitrile group is less common, its hydrolysis to a carboxylic acid represents a formal oxidation of the nitrile carbon atom. lumenlearning.com
Table 4: Summary of Nitrile Reduction Products
| Reducing Agent | Product |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Diamine |
| Diisobutylaluminium Hydride (DIBAL-H), then H₂O | Dialdehyde |
| H₂/Raney Ni or H₂/Pd-C | Primary Diamine |
Halogenation and Subsequent Functionalization (e.g., for 4,5-Dichloro-3,6-dihydroxy-phthalonitrile Analogs)
The aromatic ring of this compound can be halogenated to introduce fluorine, chlorine, bromine, or iodine atoms. mt.com Halogenation of aromatic compounds typically proceeds through an electrophilic aromatic substitution mechanism. For chlorination and bromination, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) is often required to polarize the halogen molecule and generate a more potent electrophile. mt.com
This process leads to the formation of halogenated analogs, such as 4,5-dichloro-3,6-dihydroxy-phthalonitrile. These halogenated derivatives are valuable intermediates themselves, as the halogen atoms can be further functionalized through various cross-coupling reactions or nucleophilic aromatic substitution, although the latter is less common unless the ring is sufficiently activated. The reactive functional groups on these halogenated analogs can also undergo transformations, including oxidation and reduction.
Rational Design of Substituted Derivatives for Modulated Reactivity and Properties
The strategic derivatization of this compound, also known as 3,4-dihydroxyphthalonitrile, is a key approach to fine-tuning its chemical reactivity and physical properties for specific applications. The rational design of its derivatives involves the introduction of various substituents onto the benzene (B151609) ring. These modifications can profoundly influence the molecule's electronic and steric characteristics, thereby altering its behavior in chemical reactions and its bulk properties.
The core principle behind this design strategy lies in the predictable effects of different functional groups on the aromatic system. Substituents are broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The nature of these groups, as well as their position on the benzene ring, dictates the electron density distribution within the molecule, which in turn governs its reactivity towards electrophiles and nucleophiles.
Electron-donating groups, such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the aromatic ring through inductive and resonance effects. This enhanced electron density generally makes the ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the ring, rendering it less reactive towards electrophiles but more susceptible to nucleophilic attack.
The strategic placement of these substituents allows for precise control over the molecule's properties. For instance, introducing bulky substituents can create steric hindrance, influencing the regioselectivity of reactions and the geometry of resulting complexes, such as phthalocyanines, which are often synthesized from phthalonitrile (B49051) derivatives.
A critical aspect of the rational design of this compound derivatives is the understanding of structure-property relationships. By systematically varying the substituents and analyzing the resultant changes in properties such as solubility, absorption and emission spectra, and electrochemical behavior, researchers can develop derivatives with tailored characteristics for applications in materials science, sensor technology, and medicinal chemistry.
While specific, detailed research findings on a broad range of substituted this compound derivatives are not extensively available in the public domain, the fundamental principles of physical organic chemistry provide a solid framework for their rational design. The following table outlines the expected effects of various substituents on the properties of the parent compound, based on established chemical principles.
| Substituent Group | Type | Expected Effect on Reactivity | Potential Impact on Properties |
| -CH3 (Methyl) | Electron-Donating (weak) | Increased reactivity towards electrophiles | Enhanced solubility in nonpolar solvents |
| -OCH3 (Methoxy) | Electron-Donating (strong) | Significantly increased reactivity towards electrophiles | May alter spectroscopic properties (e.g., bathochromic shift) |
| -Cl (Chloro) | Electron-Withdrawing (inductive), Electron-Donating (resonance) | Deactivation of the ring towards electrophilic attack | Can influence intermolecular interactions and crystal packing |
| -NO2 (Nitro) | Electron-Withdrawing (strong) | Significantly decreased reactivity towards electrophiles | May enhance acidity of hydroxyl groups, potential for charge-transfer interactions |
| -COOH (Carboxylic Acid) | Electron-Withdrawing | Decreased reactivity towards electrophiles | Provides a site for further functionalization, increases polarity and water solubility |
Reactivity and Reaction Mechanisms of 3,4 Dihydroxybenzene 1,2 Dicarbonitrile
Mechanistic Investigations of Intramolecular Cyclizations
The ortho-positioning of the two nitrile groups on the benzene (B151609) ring makes 3,4-dihydroxybenzene-1,2-dicarbonitrile and its derivatives prime candidates for intramolecular cyclization reactions, leading to the formation of complex macrocyclic structures.
The most significant intramolecular reaction involving dinitrile precursors is cyclotetramerization, a process where four precursor molecules unite to form a large macrocycle. In the case of phthalonitrile (B49051) derivatives, this leads to the formation of phthalocyanines (Pcs) and their structural analogues, porphyrazines (Pzs). While direct studies on the cyclotetramerization of unsubstituted this compound are not detailed, the mechanism can be inferred from closely related isomers, such as 3,6-dihydroxybenzene-1,2-dicarbonitrile. semanticscholar.org
The process is a template-driven condensation reaction. It typically begins with the formation of an isoindoline (B1297411) intermediate, which then undergoes a stepwise condensation with three other identical units around a central metal ion or in the presence of a strong base. The catechol -OH groups can be functionalized prior to cyclization to impart desired properties, such as solubility, to the final macrocycle. semanticscholar.org For instance, the alkylation of the hydroxyl groups of 3,6-dihydroxybenzene-1,2-dicarbonitrile has been used as a step in the synthesis of functionalized phthalocyanine (B1677752) derivatives. semanticscholar.org The resulting macrocycles are large, planar, and highly conjugated aromatic systems, known for their intense color and thermal stability.
The efficiency of macrocyclization is highly dependent on the specific reaction conditions and the choice of catalysts or templates. The Linstead macrocyclization is a common method employed for these syntheses. semanticscholar.org Key factors influencing the reaction include the solvent, the base or metal salt used, and the temperature.
For the synthesis of a magnesium phthalocyanine from a derivative of 3,6-dihydroxybenzene-1,2-dicarbonitrile, a high-boiling point alcohol like butan-1-ol is often used as the solvent. semanticscholar.org A metal alkoxide, such as magnesium butan-1-olate (Mg(BuO)₂), serves as both the base and the template for the macrocycle to form around the central magnesium ion. The reaction typically requires elevated temperatures, for example, 120 °C, and extended reaction times of around 20 hours to achieve a moderate yield (e.g., 34%). semanticscholar.org The choice of precursor can also significantly impact efficiency; in one study, an alternative synthetic route for a phthalonitrile derivative led to a much more efficient macrocyclization reaction. semanticscholar.org
| Parameter | Condition | Role/Effect | Source |
| Solvent | Butan-1-ol | High-boiling point medium | semanticscholar.org |
| Base/Template | Magnesium butan-1-olate (Mg(BuO)₂) | Promotes condensation, acts as a template | semanticscholar.org |
| Temperature | 120 °C | Provides activation energy for cyclization | semanticscholar.org |
| Reaction Time | ~20 hours | Allows for completion of the multi-step reaction | semanticscholar.org |
| Precursor | Phthalonitrile derivative | Structure and purity affect reaction yield | semanticscholar.org |
Intermolecular Reactions and Polymerization Pathways
Beyond forming discrete macrocycles, this compound can act as a building block for larger oligomeric and polymeric structures through intermolecular reactions.
Phthalonitrile-based monomers, including those derived from dihydroxybenzenes, are known to form highly cross-linked, thermosetting polymers upon heating. researchgate.netrsc.org The curing or polymerization process is a complex series of reactions initiated at high temperatures. The mechanism involves the reaction of the nitrile groups to form various nitrogen-containing heterocyclic structures, such as triazine or phthalocyanine rings, which act as cross-linking points between the monomer units. This process transforms the monomeric or oligomeric resin into a rigid, three-dimensional network. Curing agents, often containing amine groups like 4,4'-diaminodiphenyl ether, can be added to promote the curing reaction and influence the final properties of the polymer. researchgate.net
This compound serves as a precursor to monomers used in the formation of high-performance polymeric systems. academie-sciences.fr Through a nucleophilic substitution reaction, the hydroxyl groups can be reacted with a compound like 4-nitrophthalonitrile (B195368) to create larger, more complex phthalonitrile monomers. researchgate.netrsc.org These monomers, which incorporate the dihydroxybenzene core, can then be polymerized.
Polymers derived from dihydroxybenzene isomers, such as 1,2-bis(3,4-dicyanophenoxy) benzene, exhibit excellent thermal and thermo-oxidative stability, high storage moduli, and high glass-transition temperatures. researchgate.netrsc.org The specific isomer of dihydroxybenzene used (ortho, meta, or para) influences the processability and properties of the resulting polymer. For instance, polymers from ortho- and meta-isomers have been shown to have superior processability due to lower melting points and broader processing windows compared to their para-isomer counterparts. researchgate.netrsc.org The dihydroxybenzene moiety is a critical component that contributes to the robustness and high-temperature resistance of these advanced materials. academie-sciences.fr
| Property | Polymer from o-dihydroxybenzene (catechol) | Polymer from m-dihydroxybenzene (resorcinol) | Polymer from p-dihydroxybenzene (hydroquinone) |
| Processability | Superior | Superior | Inferior |
| Thermal Stability | Excellent | Excellent | Excellent |
| Mechanical Properties | Outstanding | Outstanding | Good |
Reactivity in Specific Organic Transformations
The catechol structure within this compound is known to be reactive in a variety of organic transformations, particularly those involving oxidation. While specific data on hydride transfer reactions for this exact compound is limited, the general reactivity of catechols provides insight into potential pathways.
Catechols are susceptible to oxidation, which can proceed through several mechanisms. In the presence of oxidizing agents or even under mildly alkaline conditions, catechols can transform into highly reactive ortho-quinones. chemrxiv.orgnih.gov This transformation is a two-electron oxidation process. The reactivity of the catechol ring is influenced by its substituents; electron-withdrawing groups, like the nitrile groups in this compound, can affect the oxidation potential.
Furthermore, catechols can undergo single-electron transfer reactions to form semiquinone radical intermediates. nih.gov For example, reactions with radicals like the nitrate (B79036) radical (NO₃) can proceed via an initial electron transfer from the catechol to form a catechol radical cation, which then deprotonates to the semiquinone radical. nih.gov This pathway is significant in atmospheric chemistry and demonstrates the susceptibility of the catechol moiety to radical-initiated reactions. nih.govcopernicus.org The presence of amine-containing molecules has been shown to dramatically accelerate the spontaneous, enzyme-free transformation of catechol into colored species, suggesting that the local chemical environment can significantly influence its reactivity. chemrxiv.org
Spectroscopic and Structural Elucidation of 3,4 Dihydroxybenzene 1,2 Dicarbonitrile and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the detailed structural analysis of organic compounds in solution, offering insights into the connectivity and environment of individual atoms.
Proton (¹H) NMR spectroscopy provides critical information regarding the number, location, and coupling interactions of protons within a molecule. For 3,4-Dihydroxybenzene-1,2-dicarbonitrile, the ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and hydroxyl protons. The two aromatic protons, being in different chemical environments, would likely appear as two separate doublets in the aromatic region of the spectrum. The coupling constant between these two signals would be characteristic of ortho-coupling, confirming their adjacent positions on the benzene (B151609) ring. The hydroxyl protons are expected to present as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. The identity of these hydroxyl peaks can be confirmed by deuterium (B1214612) exchange, which would cause their signals to disappear from the spectrum.
Illustrative ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 7.0 - 7.8 | d |
| Aromatic H | 7.0 - 7.8 | d |
| Hydroxyl OH | 5.0 - 10.0 | br s |
| Hydroxyl OH | 5.0 - 10.0 | br s |
| Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. |
Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, a total of six distinct signals would be expected for the eight carbon atoms, assuming symmetry might make some carbons chemically equivalent. The two nitrile carbons will resonate in the typical downfield region for cyano groups. The four aromatic carbons attached to the hydroxyl and nitrile substituents will each give rise to a signal, with their chemical shifts influenced by the electronic effects of these groups. The two aromatic carbons bonded to hydrogen atoms will also produce distinct signals.
Illustrative ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-CN | 115 - 125 |
| C-OH | 145 - 155 |
| Aromatic CH | 115 - 130 |
| Aromatic C (ipso) | 100 - 115 |
| Note: These are estimated chemical shift ranges and can vary with experimental conditions. |
For more complex derivatives or to confirm the structural assignments of this compound, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment maps out ¹H-¹H coupling networks. A cross-peak between the two aromatic proton signals would definitively establish their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show correlations between the aromatic proton signals and their corresponding carbon signals, confirming the C-H connectivities.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons and assembling the complete molecular structure. For example, correlations from the aromatic protons to the nitrile and hydroxyl-bearing carbons would provide unambiguous proof of the substitution pattern on the benzene ring.
Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would signify the O-H stretching of the hydrogen-bonded hydroxyl groups. The presence of the nitrile functional groups would be confirmed by a sharp, strong absorption peak in the range of 2220-2240 cm⁻¹. Other expected signals include aromatic C-H stretching vibrations around 3000-3100 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-O stretching of the phenolic groups between 1200-1300 cm⁻¹.
Illustrative FTIR Data for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch | 3200 - 3600 (broad) |
| C≡N stretch | 2220 - 2240 (sharp, strong) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-O stretch | 1200 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₄N₂O₂), the molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) of approximately 160. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, with potential losses of small molecules such as HCN or CO.
Electronic Absorption and Emission Spectroscopy
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. As an aromatic compound, this compound is expected to absorb light in the ultraviolet region, with the exact absorption maxima (λ_max) being influenced by the solvent. The presence of both electron-donating hydroxyl groups and electron-withdrawing nitrile groups on the benzene ring will affect the energies of the π-π* transitions.
Fluorescence spectroscopy can provide information about the emissive properties of the molecule. Some dihydroxybenzonitrile derivatives are known to be fluorescent. For instance, 2,3-dicyanohydroquinone (B1218488) is a fluorescent dye that has been used to determine intracellular pH. The emission spectrum and quantum yield of this compound and its derivatives would be dependent on their specific structures and the surrounding environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For phthalonitrile (B49051) derivatives, the absorption spectra are influenced by the nature and position of substituents on the benzene ring. nih.gov These substituents can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption maxima (λmax). utoronto.ca
The electronic absorption spectra of phthalocyanines, which are synthesized from phthalonitrile precursors, typically exhibit two main absorption regions: the B band (or Soret band) in the UV region (around 300–350 nm) and the Q band in the visible region (around 600–700 nm). mdpi.comresearchgate.netresearchgate.net The characteristics of these bands are directly related to the electronic properties of the precursor phthalonitrile. The presence of electron-donating groups, such as hydroxyl (-OH) groups in this compound, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phthalonitrile. utoronto.ca This shift occurs because the hydroxyl groups increase the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. utoronto.ca
Studies on related compounds, such as metal-free phthalocyanines derived from phthalonitriles with hexyloxy and phenoxy groups, show that extensive substitution leads to significant bathochromic shifts in the Q-band, enhancing absorption in the near-IR region. mdpi.com For instance, metal-free phthalocyanines can show a split Q band due to a reduction in symmetry from D4h to D2h. mdpi.comresearchgate.net However, in certain solvents like DMF, deprotonation can lead to a single, unsplit Q band. mdpi.com The specific electronic transitions observed are typically π → π* transitions within the delocalized aromatic system. nih.gov
| Compound | B Band (λmax, nm) | Q Band (λmax, nm) | Reference |
|---|---|---|---|
| Metal-Free Phthalocyanine Derivative 1 | 342 | 705, 671 | researchgate.net |
| Metal-Free Phthalocyanine Derivative 2 | ~350 | 703, 675 | researchgate.net |
| Zinc(II) Phthalocyanine Derivative | ~350 | 683 | researchgate.net |
Fluorescence Studies and Quantum Yield Determinations
Fluorescence spectroscopy provides information about the de-excitation pathways of electronically excited molecules. Phthalonitrile derivatives themselves are not typically highly fluorescent; however, they are precursors to phthalocyanines, which can exhibit significant fluorescence. comu.edu.tr The fluorescence properties, including emission wavelength and quantum yield (ΦF), are highly dependent on the molecular structure, the presence of a central metal atom, and aggregation behavior. comu.edu.trcore.ac.uk
Aggregation is a common phenomenon in phthalocyanines that often leads to fluorescence quenching, reducing the quantum yield. core.ac.uk The introduction of bulky substituents onto the phthalonitrile precursor can inhibit this aggregation, thereby enhancing fluorescence in the resulting phthalocyanine. core.ac.uk Metal-free phthalocyanines (H₂Pc) and those containing diamagnetic metals like zinc(II) are often fluorescent. comu.edu.tr In contrast, phthalocyanines with paramagnetic metals or very heavy atoms like lead(II) typically show negligible fluorescence due to enhanced intersystem crossing to the triplet state. researchgate.netcomu.edu.tr
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For a series of morpholine-substituted phthalocyanines, the zinc(II) complex exhibited a fluorescence quantum yield of 0.17 in DMSO, while the metal-free and lead(II) analogues showed negligible emission. comu.edu.tr Studies on hexadeca-substituted metal-free phthalocyanines have shown that the presence of benzodioxin or naphthodioxin groups can lead to higher fluorescent quantum yields compared to unsubstituted H₂Pc. mdpi.com Fluorescence quenching studies, often performed with agents like 1,4-benzoquinone, can provide further insights into the kinetics of the excited state processes. mdpi.comresearchgate.net
| Compound | λem (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) | Reference |
|---|---|---|---|---|
| Zinc(II) Phthalocyanine (Std-ZnPc) | 680 | 0.20 | 2.80 | comu.edu.tr |
| Morpholine-Substituted Zn(II)Pc | 685 | 0.17 | 1.42 | comu.edu.tr |
| Morpholine-Substituted H₂Pc | - | Negligible | - | comu.edu.tr |
| Morpholine-Substituted Pb(II)Pc | - | Negligible | - | comu.edu.tr |
X-ray Crystallography for Solid-State Structural Analysis (relevant for related compounds)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for this compound is not detailed in the provided sources, extensive crystallographic studies on related phthalonitrile derivatives provide valuable insights into their molecular geometry and intermolecular interactions. nih.goviucr.orgtandfonline.comresearchgate.net
Single-crystal X-ray diffraction analysis reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For example, in the crystal structures of 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile, the analysis showed that the phthalonitrile and phenoxy rings are not coplanar, with dihedral angles of 83.84 (11)° and 66.61 (5)°, respectively. nih.goviucr.org The C≡N bond lengths in substituted phthalonitriles are typically found to be within the normal range of approximately 1.14 to 1.15 Å. researchgate.net
The way molecules pack in the crystal lattice is determined by intermolecular forces, such as hydrogen bonding and π-π stacking interactions. tandfonline.com In one study, the crystal structure of a new phthalonitrile derivative was shown to be stabilized by π-π stacking interactions between benzene rings. tandfonline.com In other cases, the presence of bulky substituents can sterically hinder close packing and π-π interactions. researchgate.net Understanding the crystal packing is crucial as it influences the bulk properties of the material, including its solubility and photophysical behavior in the solid state. nih.goviucr.org
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₀N₂O₂ | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| a (Å) | 14.0753 (8) | iucr.org |
| b (Å) | 3.9785 (2) | iucr.org |
| c (Å) | 21.8410 (12) | iucr.org |
| β (°) | 96.884 (2) | iucr.org |
| Volume (ų) | 1215.15 (12) | iucr.org |
Computational Chemistry Approaches to 3,4 Dihydroxybenzene 1,2 Dicarbonitrile Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.org It is often chosen for its balance between accuracy and computational cost, making it suitable for studying molecules of moderate size. nih.gov DFT calculations can elucidate the electronic properties, reactivity, and spectroscopic features of 3,4-Dihydroxybenzene-1,2-dicarbonitrile.
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. youtube.com DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are effective for this purpose. nih.govnih.gov The geometry optimization process seeks the minimum energy conformation on the potential energy surface. youtube.com
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations not only confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical vibrational spectrum (e.g., IR and Raman). nih.gov The calculated frequencies can be compared with experimental data to validate the computational model. mdpi.com
Table 1: Example of Calculated Geometric Parameters for a Phthalonitrile (B49051) Derivative. (Note: This data is for 4-(4-tritylphenoxy)phthalonitrile and serves as an illustration.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-CN | ~1.45 Å | |
| C≡N | ~1.16 Å | |
| C-O | ~1.37 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C-CN | ~119° |
Similarly, the calculated vibrational frequencies provide insights into the molecule's vibrational modes. The table below shows representative calculated frequencies for different functional groups in a substituted phthalonitrile. cyberleninka.ru
Table 2: Example of Calculated Vibrational Frequencies for a Substituted Phthalonitrile. (Note: This data is for 4-(4-hydroxyphenylazo)phthalonitrile and is illustrative.)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch | Aromatic C-H | ~3200 |
| C≡N stretch | Nitrile | ~2350 |
| C=C stretch | Aromatic C=C | ~1657 |
| C-O stretch | Phenolic C-O | ~1309 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govscirp.org A smaller gap suggests higher reactivity. nih.gov
These energetic parameters can be used to calculate various global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, which further quantify the molecule's reactivity. nih.gov For dihydroxybenzenes, the presence of hydroxyl groups influences the electron density distribution and, consequently, the frontier orbitals. mdpi.com
The following table presents a set of typical energetic parameters that can be derived from DFT calculations, using values for a representative organic molecule as an example, given the absence of specific data for this compound. nih.gov
Table 3: Example of Calculated Energetic Parameters. (Note: These values are illustrative and not specific to this compound.)
| Parameter | Symbol | Formula | Example Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.65 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.82 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.83 |
| Ionization Potential | IP | -EHOMO | 6.65 |
| Electron Affinity | EA | -ELUMO | 1.82 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.42 |
| Chemical Potential | μ | -(IP + EA) / 2 | -4.24 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.org This technique is particularly useful for exploring the conformational landscape of flexible molecules and for analyzing intermolecular interactions, such as those with solvent molecules or other species. acs.orgwhiterose.ac.uk
For this compound, MD simulations could be employed to understand the rotational freedom of the hydroxyl groups and their hydrogen bonding capabilities. The simulations would involve placing the molecule in a simulation box, often with an explicit solvent like water, and then integrating Newton's equations of motion for all atoms. whiterose.ac.uk The choice of a suitable force field, which defines the potential energy of the system, is critical for the accuracy of the simulations. acs.org
Studies on catechol, the parent compound of this compound, have used MD simulations to investigate its adsorption on surfaces and its behavior in different environments. acs.orgwhiterose.ac.ukresearchgate.net These studies reveal how the hydroxyl groups interact with their surroundings through hydrogen bonding. whiterose.ac.ukresearchgate.net For instance, simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent or a surface. researchgate.net The results from such simulations can provide insights into the molecule's solubility, aggregation behavior, and interactions with material surfaces. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies in Materials Science Contexts
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. In materials science, QSAR can be adapted to create Quantitative Structure-Property Relationship (QSPR) models, which predict physical or chemical properties of materials.
For a series of compounds related to this compound, a QSAR/QSPR study could be developed to predict properties relevant to materials science, such as antioxidant capacity, thermal stability, or electronic properties. researchgate.netnih.govnih.gov This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a predictive model. Studies on phenolic compounds have successfully used QSAR to model their antioxidant properties, often finding that descriptors related to the hydroxyl groups and electronic parameters are highly significant. Such a model could guide the design of new derivatives of this compound with enhanced properties for specific material applications.
Modeling Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by identifying intermediates and locating transition state structures. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.
For reactions involving this compound, such as oxidation of the hydroxyl groups or nucleophilic addition to the nitrile groups, DFT calculations can be used to model the potential energy surface. rsc.org By mapping the energy changes as the reactants are converted to products, the minimum energy path can be determined. Transition state search algorithms are employed to find the saddle point on this surface that corresponds to the transition state.
Once the transition state geometry is located, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state gives the activation energy, which is a key parameter in chemical kinetics. Studies on the reactivity of dihydroxybenzenes have explored their role in various chemical reactions, and similar computational approaches could be applied to understand the reactivity of this compound. researchgate.nettaylorandfrancis.com
Coordination Chemistry of 3,4 Dihydroxybenzene 1,2 Dicarbonitrile and Its Macrocyclic Analogues
Ligand Design Principles from Dihydroxybenzene-1,2-dicarbonitrile
The design of ligands based on 3,4-dihydroxybenzene-1,2-dicarbonitrile is guided by the presence of two distinct and potent coordinating groups: the catechol moiety and the ortho-dinitrile unit. The catechol group, with its two adjacent hydroxyl functions, is a classic bidentate chelator for a wide variety of metal ions, forming stable five-membered chelate rings. nih.govresearchgate.net The nature of the metal-catecholate bond can range from covalent to ionic, depending on the metal ion, and these bonds can impart significant stability to the resulting complexes. nih.gov The strength and stiffness of these metal-catecholate crosslinks are often comparable to covalent bonds, a principle that nature utilizes in biological materials. nih.gov
Simultaneously, the 1,2-dicarbonitrile functionality provides a pathway to create larger, conjugated macrocyclic systems. These nitrile groups are precursors for the template synthesis of phthalocyanine (B1677752) and porphyrazine analogues. arkat-usa.org The electronic properties of the resulting macrocycle are heavily influenced by the substituents on the benzene (B151609) ring. The electron-donating nature of the dihydroxy groups in this compound is expected to increase the electron density on the final macrocycle, thereby modulating its redox and spectroscopic properties. researchgate.net Therefore, this precursor is designed not only to form a macrocyclic cavity for a metal ion but also to fine-tune the electronic characteristics of the entire ligand framework. The design of such ligands leverages the dual functionality of the molecule: the strong chelating power of the catechol for anchoring and stability, and the reactive nitrile groups for constructing extended, functional π-systems. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can proceed via two primary routes: direct coordination of the nitrile groups to a metal center or through the formation of a macrocyclic ligand which then encapsulates a metal ion.
Nitrile groups (–C≡N) are versatile ligands in coordination chemistry, typically acting as monodentate, end-on donors. nih.govunibo.it They are often considered weakly coordinating, which makes them useful as temporary ligands that can be easily substituted. unibo.it The coordination of a nitrile group to a metal center typically results in a shift in the C≡N stretching frequency in the infrared (IR) spectrum. The direction and magnitude of this shift depend on the balance between σ-donation from the nitrile nitrogen to the metal and π-back-donation from the metal's d-orbitals to the nitrile's π* antibonding orbitals. nih.gov
An increase in the C≡N stretching frequency upon coordination is common and is attributed to the kinematic coupling and the strengthening of the C≡N bond due to the σ-donation. nih.gov Conversely, significant π-back-donation can lead to a decrease in the stretching frequency. The electron-donor ability of the substituent on the nitrile also plays a crucial role; more electron-donating groups generally lead to a smaller increase or even a decrease in the C≡N frequency. nih.gov In nuclear magnetic resonance (NMR) spectroscopy, the coordination of the nitrile group typically leads to a downfield shift of the nitrile carbon signal in the ¹³C NMR spectrum, consistent with the donation of charge from the ligand to the metal. nih.gov
| Complex | Δν(C≡N) (cm⁻¹) in CH₂Cl₂ | Δδ(¹³C≡N) (ppm) | Fe-N Bond Length (Å) |
|---|---|---|---|
| [Fe₂Cp₂(CO)₂(μ-CO){μ-CN(Me)(Cy)}(NCMe)]⁺ | +28 | +11.0 | - |
| [Fe₂Cp₂(CO)₂(μ-CO){μ-CN(Me)(Cy)}(NCᵗBu)]⁺ | +32 | +12.8 | 1.928(3) |
| [Fe₂Cp₂(CO)₂(μ-CO){μ-CN(Me)(Cy)}(NCPh)]⁺ | +24 | +9.7 | - |
| [Fe₂Cp₂(CO)₂(μ-CO){μ-CN(Me)(Cy)}(NC-C₆H₄NMe₂)]⁺ | +25 | +11.8 | 1.912(3) |
Data sourced from a study on di-organoiron nitrile complexes illustrates typical spectroscopic shifts and bond lengths upon nitrile coordination. nih.govunibo.it Δν represents the shift in IR stretching frequency relative to the free nitrile. Δδ represents the shift in the ¹³C NMR chemical shift of the nitrile carbon relative to the free nitrile.
The most prominent application of dinitrile precursors like this compound is in the synthesis of phthalocyanines (Pcs) and their aza-analogues, porphyrazines (Pzs). The synthesis typically involves a template-assisted cyclotetramerization reaction, where four dinitrile molecules condense around a metal ion in a high-boiling solvent like n-butanol or 1,2,4-trichlorobenzene. arkat-usa.orgresearchgate.net The metal ion acts as a template, organizing the precursors to facilitate the macrocyclization.
For phthalocyanine synthesis, metal salts such as magnesium butoxide or indium(III) chloride can be used. arkat-usa.org The resulting metallophthalocyanine (MPc) incorporates the metal ion within its central cavity. The peripheral dihydroxy groups from the precursor impart increased solubility and can serve as sites for further functionalization.
The synthesis of porphyrazines follows a similar template method. For instance, dinitrile precursors can be cyclotetramerized in the presence of magnesium butoxide to yield the magnesium porphyrazine complex. arkat-usa.org The metal ion can often be removed (demetalation) under acidic conditions and subsequently replaced with other metal ions to generate a variety of metalloporphyrazines. The characterization of these macrocyclic complexes relies on techniques such as UV-Vis spectroscopy, which shows the characteristic intense Q-band absorption in the 600-700 nm region, and mass spectrometry to confirm the molecular weight. arkat-usa.org
Electronic and Spectroscopic Properties of Metal-Containing Complexes
The electronic and spectroscopic properties of metal complexes derived from this compound are dominated by the nature of the ligand system—whether it is a simple dinitrile or a large, conjugated phthalocyanine or porphyrazine macrocycle.
For metallophthalocyanines (MPcs), the electronic absorption spectrum is a key characteristic, typically featuring two main absorption regions: the Soret band (or B band) around 300-400 nm and the Q-band in the visible region (600-700 nm). researchgate.netresearchgate.net The intense Q-band, which is responsible for the characteristic blue-green color of these complexes, arises from the π-π* transition of the 18-π electron system of the phthalocyanine macrocycle. The position of the Q-band is sensitive to the central metal ion, axial ligands, and peripheral substituents. researchgate.net The electron-donating dihydroxy groups from the this compound precursor are expected to cause a red-shift (bathochromic shift) of the Q-band compared to unsubstituted phthalocyanines.
The redox behavior of these complexes is another important property, often studied by cyclic voltammetry (CV) and square wave voltammetry (SWV). researchgate.net MPcs can undergo multiple reversible or irreversible redox processes, which can be either metal-centered or ligand-centered (i.e., oxidation or reduction of the macrocycle). researchgate.netdtic.mil The redox potentials are influenced by the central metal and the peripheral substituents. Electron-donating groups, such as the hydroxyls in this case, generally make the macrocycle easier to oxidize and harder to reduce. mdpi.com
| Complex | Process | E₁/₂ (V vs. Ag/AgCl) | Description |
|---|---|---|---|
| Co-Pc derivative | Oxidation 1 | +0.82 | Pc⁻²/Pc⁻¹ |
| Reduction 1 | -0.90 | Co(II)/Co(I) | |
| Reduction 2 | -1.63 | Pc⁻²/Pc⁻³ | |
| TiO-Pc derivative | Oxidation 1 | +1.01 | Pc⁻²/Pc⁻¹ |
| Reduction 1 | -0.84 | Pc⁻²/Pc⁻³ | |
| Reduction 2 | -1.15 | Pc⁻³/Pc⁻⁴ |
Data for peripherally tetra-substituted phthalocyanines bearing (3,4-dimethoxybenzyl)oxy groups, which are electronically similar to dihydroxy groups. researchgate.net Potentials are given in Volts versus a silver/silver chloride reference electrode.
Metal-Ligand Interactions and Complex Stability
The stability of metal complexes is a critical factor determining their utility and is described by both thermodynamic and kinetic parameters. researchgate.netscispace.com Thermodynamic stability refers to the position of the equilibrium between the free metal ion and ligand and the complex, quantified by the stability constant (K). scispace.comijtsrd.com A higher stability constant indicates a stronger metal-ligand interaction and a greater proportion of the complex at equilibrium. scispace.com Kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange or decomposition. researchgate.net
For complexes formed from this compound, the stability is largely dictated by the strong chelation of the catechol group to the metal ion. nih.gov The chelate effect, where a bidentate or polydentate ligand forms a more stable complex than analogous monodentate ligands, is a powerful driving force. ijtsrd.com The stability of metal-catecholate complexes is also highly dependent on the nature of the metal ion (its size, charge, and electronegativity) and the pH of the solution, which affects the protonation state of the hydroxyl groups. nih.govutwente.nl
In the case of the macrocyclic phthalocyanine and porphyrazine derivatives, the metal is encapsulated within the ligand's central cavity, a phenomenon known as the macrocyclic effect. This effect provides a significant enhancement in thermodynamic stability compared to analogous non-cyclic chelating ligands. ijtsrd.com The rigidity of the macrocycle and the pre-organized nature of the donor atoms lead to a less entropically unfavorable complexation process. These metallomacrocycles are often exceptionally stable, both thermodynamically and kinetically, resisting demetalation even under harsh conditions. researchgate.net The strength of the metal-ligand interaction within the macrocycle is a function of how well the metal ion's size fits the cavity and the electronic compatibility between the metal and the nitrogen donor atoms.
Applications in Advanced Materials Science
Phthalocyanine (B1677752) and Porphyrazine-Based Materials
Phthalocyanines and their aza-analogues, porphyrazines, are macrocyclic compounds renowned for their intense color, high thermal and chemical stability, and unique electronic properties. The incorporation of 3,4-Dihydroxybenzene-1,2-dicarbonitrile into these structures allows for the synthesis of functional macrocyclic polymers with tunable characteristics.
The synthesis of functional macrocyclic polymers, such as phthalocyanines, often involves the cyclotetramerization of phthalonitrile (B49051) precursors. While direct synthesis from this compound is a topic of ongoing research, the use of catechol-derived precursors is a well-established strategy. For instance, substituted phthalonitriles can be reacted with catechol (1,2-dihydroxybenzene) to yield precursors for peripherally substituted phthalocyanines. This approach allows for the introduction of the dihydroxy functionality onto the macrocycle's periphery.
The general synthetic route to metal-free phthalocyanines involves the cyclotetramerization of phthalonitriles in high-boiling point solvents in the presence of a strong base. Alternatively, the reaction of a phthalonitrile with a lithium alkoxide can produce a metallated phthalocyanine, which can then be demetallated using a mineral acid.
Porphyrins, another class of important macrocyclic compounds, are typically synthesized through the acid-catalyzed condensation of an aldehyde and pyrrole. The use of a benzaldehyde (B42025) derivative containing a 3,4-dihydroxy substitution pattern would be a viable route to incorporate the catechol moiety into the porphyrin framework. This method allows for the creation of meso-tetrasubstituted porphyrins with tailored functionalities.
| Macrocycle Type | Key Precursors | General Reaction Conditions |
|---|---|---|
| Phthalocyanines | Substituted Phthalonitriles (e.g., from catechol derivatives) | Cyclotetramerization in high-boiling solvents with a base or metal salt. |
| Porphyrins | Substituted Aldehydes (e.g., 3,4-dihydroxybenzaldehyde) and Pyrrole | Acid-catalyzed condensation followed by oxidation. |
Phthalocyanines and porphyrins possess exceptional optoelectronic properties due to their extended π-conjugated systems. These properties can be finely tuned by introducing peripheral substituents, such as the dihydroxy groups from this compound. The catechol moiety can influence the electronic structure of the macrocycle, affecting its absorption and emission spectra, as well as its charge transport characteristics.
The hydroxyl groups can act as anchoring points for grafting the macrocycles onto surfaces, which is crucial for the fabrication of electronic devices. For example, phthalocyanine-based materials have been investigated for their use in sensors. Langmuir-Blodgett films containing metallic phthalocyanines have been employed as voltammetric sensors for the detection of catechol, demonstrating the potential for these materials in chemical sensing applications. nih.gov The interaction between the phthalocyanine and the catechol analyte is key to the sensing mechanism.
Furthermore, the charge transport properties of porphyrins are significantly influenced by the anchoring groups that connect them to electrodes in molecular electronic devices. Studies have shown that hydroxyl groups can serve as effective anchoring groups, influencing the single-molecule conductance of porphyrins.
| Application | Role of Catechol Moiety | Example Device |
|---|---|---|
| Chemical Sensors | Provides a recognition site for analyte binding. | Voltammetric sensor for catechol detection. nih.gov |
| Molecular Electronics | Acts as an anchoring group to electrodes, influencing charge transport. | Single-molecule junctions. |
| Photovoltaics | Modifies the electronic properties and facilitates charge transfer. | Dye-sensitized solar cells. |
Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen, that can kill cancer cells. acs.org Porphyrins and phthalocyanines are excellent candidates for photosensitizers due to their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum and their ability to efficiently generate singlet oxygen upon irradiation.
The introduction of hydroxyl groups onto the porphyrin or phthalocyanine macrocycle can enhance their photosensitizing properties. Hydroxyphenyl-substituted porphyrins have been synthesized and shown to be promising photosensitizers for PDT. researchgate.net The hydroxyl groups can influence the solubility and biodistribution of the photosensitizer, which are critical factors for its therapeutic efficacy.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Incorporating Dinitrile Units
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with well-defined structures and high surface areas. The incorporation of dinitrile units, such as those present in this compound, into the linkers used to construct these frameworks can impart specific functionalities and properties.
The synthesis of COFs typically involves the condensation of multitopic organic building blocks (linkers) to form a porous, crystalline network. Dinitrile-containing linkers can be utilized in the synthesis of triazine-linked COFs through nitrile cyclotrimerization under ionothermal conditions. berkeley.edu This method allows for the formation of robust frameworks with high thermal and chemical stability.
In the context of MOFs, functionalized organic linkers are coordinated to metal ions or clusters to create the porous framework. While the direct use of this compound as a primary linker in MOF synthesis presents challenges due to potential interference of the functional groups with framework formation, a more viable approach is the post-synthetic modification of a pre-formed MOF. researchgate.net This strategy involves introducing the desired functional group onto the organic linkers of an existing framework.
The properties of COFs and MOFs, such as their pore size, shape, and chemical environment, can be precisely controlled through the judicious selection of the organic linkers. The incorporation of dinitrile units into the framework can be used to tune the porosity and introduce specific functionalities.
In COFs, the use of linkers with different lengths and geometries allows for the systematic variation of the pore size and shape. nih.gov The presence of nitrile groups within the pores can enhance the affinity of the framework for specific guest molecules through dipole-dipole interactions, which is beneficial for applications in gas storage and separation.
For MOFs, the functionalization of the organic linkers is a powerful tool for tailoring their properties. Introducing functional groups, such as the dihydroxy and dinitrile moieties from this compound, can modify the chemical environment within the pores, leading to enhanced performance in applications like catalysis, sensing, and drug delivery. nih.gov The ability to fine-tune the functionality of the framework at the molecular level is a key advantage of MOF and COF chemistry.
Advanced Polymeric Systems and Thermosetting Resins
The presence of two adjacent nitrile groups, characteristic of phthalonitriles, combined with two reactive hydroxyl groups, makes this compound a compound of interest for developing high-performance thermosetting polymers. These polymers are known for their exceptional thermal and oxidative stability, chemical resistance, and high mechanical strength, making them suitable for aerospace, military, and microelectronics applications.
While the broader class of phthalonitrile monomers, typically synthesized from dihydroxybenzene isomers like catechol (1,2-dihydroxybenzene), are well-established precursors to high-temperature polymers, the direct use of this compound as a monomer is a more specialized area of study. Phthalonitrile resins polymerize through a cyclotrimerization reaction of the nitrile groups at elevated temperatures, often facilitated by a curing agent, to form a highly cross-linked, aromatic heterocyclic network (a polyphthalocyanine structure).
Research into monomers derived from dihydroxybenzene isomers, such as 1,2-bis(3,4-dicyanophenoxy)benzene (o-BDB) synthesized from pyrocatechol, has demonstrated the creation of polymers with outstanding properties. researchgate.netrsc.org These studies provide a foundational understanding of how the catechol backbone influences polymer characteristics. The resulting thermosets exhibit high glass transition temperatures (Tg) and excellent thermal stability. rsc.org The investigation into this compound itself as a monomer builds on this, exploring how the presence of free hydroxyl groups might allow for secondary curing reactions or impart specific functionalities like improved adhesion or modified solubility.
Table 1: Properties of Polymers Derived from Dihydroxybenzene-Based Phthalonitrile Monomers
| Monomer | Precursor | Melting Point (°C) | Processing Window (°C) | Key Polymer Properties |
|---|---|---|---|---|
| 1,2-bis(3,4-dicyanophenoxy)benzene (o-BDB) | 1,2-dihydroxybenzene (pyrocatechol) | Lower than p-BDB isomer | Broader than p-BDB isomer | High thermal stability, high storage modulus, high glass-transition temperature. rsc.org |
| 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB) | 1,3-dihydroxybenzene (resorcinol) | Lower than p-BDB isomer | Broader than p-BDB isomer | Excellent processability, thermal stability, and mechanical properties. rsc.org |
This table presents data for well-studied derivatives to provide context for the potential of catechol-based structures like this compound.
A significant challenge in the processing of phthalonitrile resins is their high melt viscosity and high melting points, which can complicate manufacturing processes like resin transfer molding (RTM) and vacuum assisted resin transfer molding (VARTM). Reactive diluents are low-molecular-weight compounds added to the resin formulation to reduce viscosity, improve processability, and often co-react into the polymer network during curing, thereby minimizing negative impacts on the final properties.
While various compounds have been explored as reactive diluents for phthalonitrile systems, the potential of this compound in this role is under consideration. Its relatively small molecular size could effectively lower the viscosity of high-molecular-weight phthalonitrile oligomers. Furthermore, its dinitrile functionality allows it to participate in the cyclotrimerization curing reaction, integrating it covalently into the final polymer network. The hydroxyl groups could offer an additional reactive site for secondary polymerization mechanisms or enhance adhesion to fillers and reinforcements. Research into other nitrile-based compounds, such as 4-(4-cyanophenoxy)benzene-1,2-dicarbonitrile, has shown the efficacy of using co-monomers to reduce viscosity and create more easily processable resin systems. researchgate.net
Hybrid Electroactive Electrode Materials
The integration of redox-active organic molecules into electrode materials is a burgeoning field for applications in energy storage, sensing, and electrocatalysis. The catechol moiety (1,2-dihydroxybenzene) is a well-known electroactive group, capable of undergoing a reversible two-proton, two-electron redox reaction to form the corresponding o-quinone.
The structure of this compound incorporates this redox-active catechol unit. This opens up the possibility of its use as a molecular building block for hybrid electroactive electrode materials. When polymerized or grafted onto conductive substrates (like carbon nanotubes, graphene, or conductive polymers), the catechol units can provide accessible redox sites, contributing to the material's charge storage capacity (capacitance) or enabling electrocatalytic activity. Polymers containing dihydroxybenzene moieties have been noted for their redox activity and potential in various applications. academie-sciences.fr The nitrile groups within the this compound structure can also influence the electronic properties of the material and serve as potential coordination sites for metal ions, which could be relevant for creating advanced catalytic or sensing surfaces.
Catalytic Applications of 3,4 Dihydroxybenzene 1,2 Dicarbonitrile Derivatives
Role of Dinitrile-Derived Macrocycles in Homogeneous Catalysis
Macrocycles derived from 3,4-dihydroxybenzene-1,2-dicarbonitrile, most notably metallophthalocyanines (MPcs), serve as highly effective homogeneous catalysts. nih.govacs.orgrsc.org The catalytic prowess of these molecules stems from the synergistic interplay between the central metal ion and the macrocyclic ring. The electronic properties and, consequently, the catalytic activity can be finely tuned by altering the central metal ion or by modifying the peripheral substituents on the phthalocyanine (B1677752) ring. nih.govmdpi.com
Manganese phthalocyanines (MnPcs) substituted with dihydroxybenzene groups are particularly recognized for their redox catalytic capabilities. mdpi.com These complexes can cycle between different oxidation states of the manganese ion, facilitating various redox reactions. mdpi.com Similarly, dimeric iron phthalocyanine complexes have demonstrated catalytic activity in the oxidation of alcohols, while ruthenium-containing phthalocyanine dimers are effective catalysts for epoxidation reactions. acs.org The solubility imparted by certain peripheral groups allows these macrocycles to function effectively in a uniform phase with the reactants, a hallmark of homogeneous catalysis.
| Catalyst Type | Central Metal | Catalytic Reaction | Reference |
| Dihydroxy-substituted Phthalocyanine | Manganese (Mn) | Redox Catalysis | mdpi.com |
| Dimeric Phthalocyanine | Iron (Fe) | Alcohol Oxidation | acs.org |
| Dimeric Phthalocyanine | Ruthenium (Ru) | Alkene Epoxidation | acs.org |
Heterogeneous Catalysis with Supported Dinitrile-Containing Materials
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, macrocyclic derivatives of this compound are frequently immobilized on solid supports to create robust heterogeneous catalysts. mdpi.commdpi.com This approach is particularly valuable for large-scale industrial processes. mdpi.com A variety of materials, including synthetic carbons, polymers, and mesoporous silicas like MCM-41 and SBA-15, have been successfully employed as supports. acs.orgmdpi.comrsc.org
For instance, cobalt phthalocyanine complexes have been covalently anchored to organically modified synthetic carbons to catalyze the oxidation of thiols. acs.org In another application, cationic manganese complexes, which are structurally analogous to phthalocyanines, were incorporated into titanium-substituted MCM-41 silica (B1680970) for the catalytic oxidation of alkenes. mdpi.com Furthermore, network polymers of intrinsic microporosity (network-PIMs) incorporating cobalt phthalocyanine or iron porphyrin units have exhibited superior catalytic activity in various oxidation reactions when compared to their non-supported, low molecular weight counterparts. rsc.org
| Catalyst System | Support Material | Application | Reference |
| Cobalt Phthalocyanine | Modified Synthetic Carbon | Thiol Oxidation | acs.org |
| Manganese Porphyrin Analog | Titanium-substituted MCM-41 | Alkene Oxidation | mdpi.com |
| Cobalt Phthalocyanine Network | Polymer of Intrinsic Microporosity (PIM) | Oxidation Reactions | rsc.org |
| Iron Porphyrin Network | Polymer of Intrinsic Microporosity (PIM) | Hydroquinone Oxidation | rsc.org |
Specific Catalytic Transformations (e.g., Oxidation Reactions, Redox Catalysis)
The derivatives of this compound are particularly adept at catalyzing oxidation and redox reactions, owing to the redox-active nature of both the central metal ion and the catechol substituents. nih.gov
Oxidation Reactions: Metallophthalocyanines are extensively used as catalysts for aerobic oxidations. mdpi.com These transformations include the oxidation of a wide range of substrates such as thiols, alcohols, and various hydrocarbons like cyclohexane. mdpi.comacs.orgrsc.org They are also highly effective in the epoxidation of alkenes, a crucial reaction in organic synthesis. acs.orgmdpi.com
Redox Catalysis: The ability of the central metal ion (commonly Fe, Mn, or Co) to cycle through multiple oxidation states is fundamental to the redox catalytic activity of these phthalocyanine derivatives. nih.govmdpi.comresearchgate.net This property is heavily exploited in the field of electrocatalysis for important energy-related reactions. Dihydroxy-substituted phthalocyanines are investigated as electrocatalysts for the oxygen reduction reaction (ORR), the carbon dioxide reduction reaction (CO2RR), the oxygen evolution reaction (OER), and the hydrogen evolution reaction (HER). rsc.org In the context of the ORR, the Fe²⁺/Fe³⁺ redox couple in iron phthalocyanines is considered a key component of the active site. researchgate.net
Mechanistic Insights into Catalytic Activity and Selectivity
Understanding the reaction mechanism is crucial for optimizing catalyst performance. For phthalocyanine derivatives, the catalytic cycle is predominantly centered on the metal ion. In oxidation reactions catalyzed by iron phthalocyanines, the formation of a highly reactive, transient ferryl species (O=Fe(IV)Pc) has been proposed as a key intermediate. mdpi.com For dimeric iron phthalocyanine catalysts, a unique dicationic species, [O=Fe-O-Fe=O]²⁺, has been identified as part of the reaction mechanism. acs.org
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The synthesis of 3,4-Dihydroxybenzene-1,2-dicarbonitrile, also known as 3,4-dihydroxyphthalonitrile, is foundational to its application in advanced materials. Current research is geared towards developing more efficient, scalable, and sustainable synthetic routes. A common starting material for its synthesis is catechol (1,2-dihydroxybenzene). researchgate.net One established method involves the protection of the phenolic groups in catechol, followed by halogenation and subsequent cyanation to yield the dinitrile. researchgate.net
Future explorations are likely to focus on streamlining these multi-step processes into more concise, one-pot reactions. The development of novel catalytic systems that can directly facilitate the cyanation of the benzene (B151609) ring of catechol under milder conditions is a significant area of interest. Such advancements would reduce waste, improve atom economy, and make the precursor more accessible for large-scale applications. Furthermore, green chemistry principles are expected to guide the exploration of alternative, less hazardous solvents and reagents to replace substances like phosphorus trichloride (B1173362) or heavy metal catalysts used in some traditional synthetic pathways. researchgate.net
Development of Advanced Functional Materials with Tunable Properties
This compound serves as a critical building block for high-performance polymers and functional dyes, primarily phthalonitrile-based resins and phthalocyanines. The dihydroxy functionality is particularly important as it provides a reactive site for creating larger, more complex molecules.
One of the most promising applications is in the synthesis of high-temperature phthalonitrile (B49051) polymers. rsc.orgresearchgate.net The catechol moiety is used to link multiple phthalonitrile units, creating monomers such as 1,2-bis(3,4-dicyanophenoxy) benzene. rsc.orgresearchgate.net These monomers can then be thermally cured to form highly cross-linked, thermosetting polymers. The resulting materials exhibit exceptional thermal and thermo-oxidative stability, high glass-transition temperatures, and excellent mechanical properties, making them suitable for applications in the aerospace and electronics industries. rsc.orgresearchgate.net The ability to use different dihydroxybenzene isomers (ortho, meta, para) allows for the tuning of properties like processability, thermal stability, and mechanical strength. rsc.org
The compound is also a key precursor for substituted phthalocyanines. nih.govnih.gov Phthalocyanines are large, aromatic macrocycles with a central cavity capable of chelating various metal ions. nih.gov The substituents on the periphery of the macrocycle, derived from the dihydroxyphthalonitrile, can be modified to tune the molecule's electronic, optical, and solubility characteristics. nih.gov These tunable properties are crucial for applications in fields like catalysis, gas sensing, and photodynamic therapy. nih.gov
Table 1: Properties of Functional Materials Derived from Dihydroxybenzene Precursors
| Material Type | Precursor Monomer | Curing/Formation Method | Key Properties | Potential Applications |
|---|---|---|---|---|
| Phthalonitrile Polymer | 1,2-bis(3,4-dicyanophenoxy) benzene | Thermal curing with aromatic diamine | High thermal stability, high glass-transition temperature, high storage modulus. rsc.org | High-temperature structural composites, aerospace components. |
Integration into Hybrid and Nanostructured Systems
The future of advanced materials lies in the development of hybrid and nanostructured systems where organic and inorganic components are combined to achieve synergistic properties. The catechol group in 3,4-dihydroxyphthalonitrile is an excellent chelating agent for metals and can form strong bonds with inorganic surfaces, making it an ideal interface for creating organic-inorganic hybrid materials.
Research has demonstrated the successful use of a catechol-based phthalonitrile resin as a matrix for composite materials. For instance, the incorporation of hexagonal boron nitride (h-BN) nanoparticles as fillers has been shown to improve the toughness and thermal conductivity of the resulting polymer matrix. researchgate.net This approach opens avenues for creating advanced composites with tailored thermal management and mechanical reinforcement properties for demanding electronic and structural applications.
Future research will likely explore the integration of 3,4-dihydroxyphthalonitrile-derived polymers and molecules with a wider range of nanomaterials, including:
Carbon Nanotubes and Graphene: To enhance electrical conductivity and mechanical strength.
Metal Oxide Nanoparticles: To introduce catalytic activity, sensing capabilities, or UV-shielding properties.
Layered Double Hydroxides (LDHs): For applications in drug delivery and tissue engineering, where the polymer can act as a biocompatible matrix. nih.gov
The self-assembly of phthalocyanines derived from this precursor on surfaces to form ordered nanostructures is another promising area for creating functional surfaces for molecular electronics and sensing devices.
Theoretical Predictions and Experimental Validation in Advanced Research
The synergy between computational modeling and experimental work is crucial for accelerating the design and discovery of new materials. Theoretical predictions, using methods like Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable insights into the properties and behavior of materials derived from 3,4-dihydroxyphthalonitrile before they are synthesized in the lab.
In the context of phthalonitrile resins, molecular simulations are used to understand the curing process and predict the structure of the resulting polymer network. mdpi.com These models can help elucidate the reaction mechanisms, such as the formation of triazine, isoindoline (B1297411), and phthalocyanine (B1677752) structures during polymerization, and how factors like temperature and catalysts influence these pathways. mdpi.commdpi.com For example, simulations can predict the effect of different molecular structures on the final thermal and mechanical properties, guiding the synthesis of polymers with desired characteristics. mdpi.com
Similarly, theoretical calculations are employed to predict the electronic and optical properties of novel phthalocyanine molecules. By modeling how different substituents and central metal ions affect the molecule's frontier molecular orbitals, researchers can design dyes with specific absorption and emission spectra for applications in solar cells or as photosensitizers. Experimental validation through spectroscopic and electrochemical analysis is then used to confirm and refine the theoretical models, creating a powerful feedback loop for materials discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
